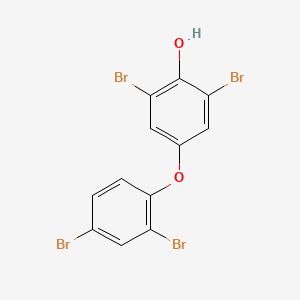
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its broad antibacterial activity against both gram-positive and gram-negative pathogens . This compound is derived from marine sponges and has shown potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the bromination of 2,6-dibromophenol with 2,4-dibromophenol under controlled conditions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted phenoxyphenols depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Scientific Research Applications
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The antibacterial activity of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound targets the bacterial phosphotransferase system, leading to reduced uptake of essential nutrients and eventual cell death . This mechanism is particularly effective against biofilm-incorporated bacteria, which are often resistant to conventional antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(2,4-dibromophenoxy)phenol
- 3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol
- 5-Epi-nakijinone Q
Uniqueness
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol stands out due to its broad-spectrum antibacterial activity and effectiveness against biofilm-incorporated bacteria . Its moderate cytotoxicity against human cell lines makes it a promising candidate for further development as an antimicrobial agent .
Properties
Molecular Formula |
C12H6Br4O2 |
|---|---|
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,6-dibromo-4-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(14)3-6)18-7-4-9(15)12(17)10(16)5-7/h1-5,17H |
InChI Key |
XPEXQXQNICTMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


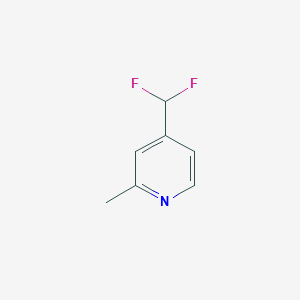
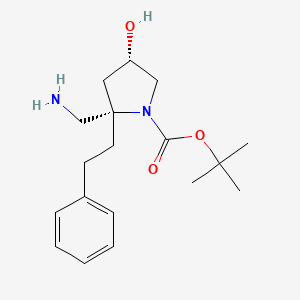

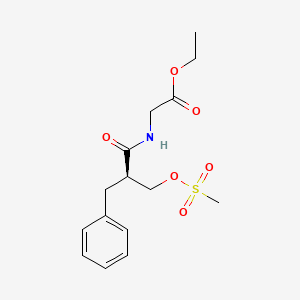
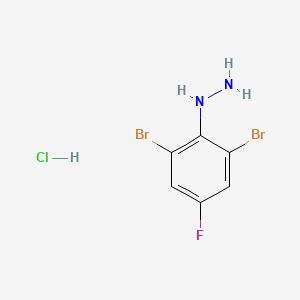
![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
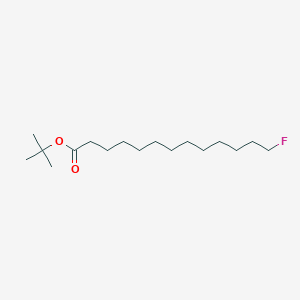
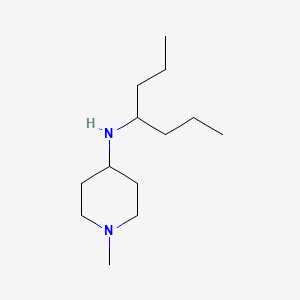
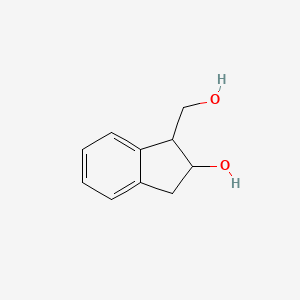
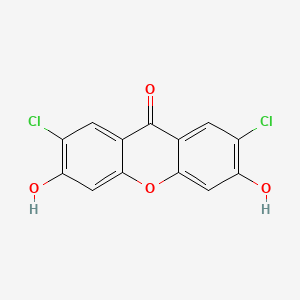
![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
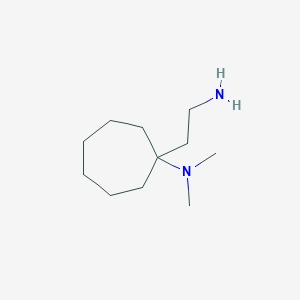
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
